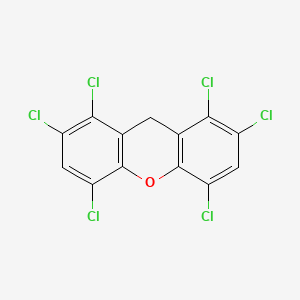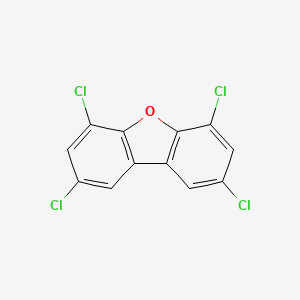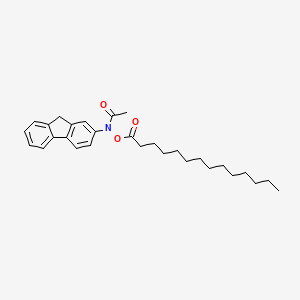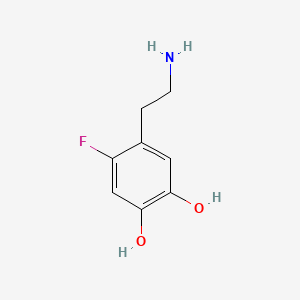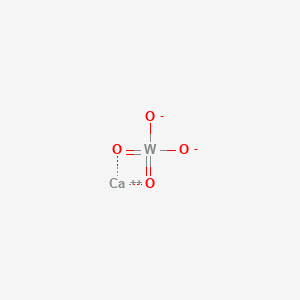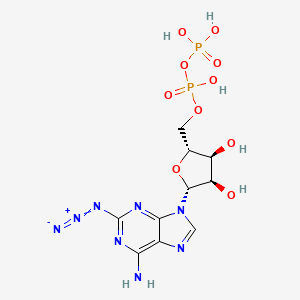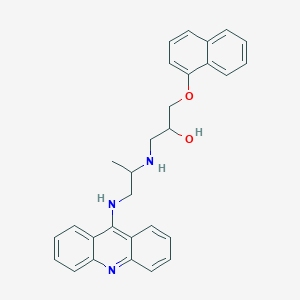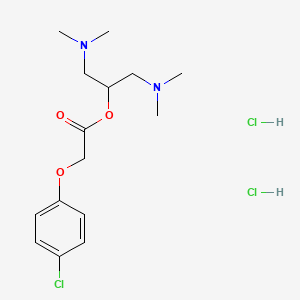
alpha-Monofluoromethylhistidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-fluoromethylhistidine is an irreversible specific inhibitor of histidine decarboxylase. It functions by forming a covalent linkage with a catalytic serine residue on the active site of histidine decarboxylase. Due to its efficacy in reducing histamine levels in tissue mast cells, it has many applications in the study of histaminergic systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-fluoromethylhistidine can be synthesized through a multi-step process involving the fluorination of histidine derivatives. The reaction typically involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom into the histidine molecule. The reaction conditions often require low temperatures and anhydrous solvents to prevent side reactions .
Industrial Production Methods
Industrial production of alpha-fluoromethylhistidine involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization and chromatography. The production process must also adhere to safety and environmental regulations to ensure the safe handling of fluorinating agents and other hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions
Alpha-fluoromethylhistidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The fluorine atom in alpha-fluoromethylhistidine can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide and potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of alpha-fluoromethylhistidine can lead to the formation of fluorinated imidazole derivatives, while reduction can yield fluoromethylhistamine .
Scientific Research Applications
Alpha-fluoromethylhistidine has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the mechanisms of enzyme inhibition and the role of histidine decarboxylase in various biochemical pathways.
Biology: The compound is used to investigate the role of histamine in physiological and pathological processes, including inflammation and allergic reactions.
Medicine: Alpha-fluoromethylhistidine is being studied for its potential therapeutic applications in conditions such as cold urticaria and gastric ulcers.
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
Alpha-fluoromethylhistidine exerts its effects by irreversibly inhibiting histidine decarboxylase. It forms a covalent bond with a catalytic serine residue on the active site of the enzyme, thereby preventing the conversion of histidine to histamine. This inhibition leads to a reduction in histamine levels in tissue mast cells, which can have various physiological effects, including the modulation of immune responses and neurotransmission .
Comparison with Similar Compounds
Alpha-fluoromethylhistidine is unique in its ability to irreversibly inhibit histidine decarboxylase. Similar compounds include:
Histidine methyl ester: A reversible inhibitor of histidine decarboxylase.
Metoprine: An inhibitor of histamine-methyl transferase, which results in the accumulation of histamine.
Monofluoromethylhistidine: Another irreversible inhibitor of histidine decarboxylase, but with different pharmacokinetic properties
Alpha-fluoromethylhistidine stands out due to its high specificity and irreversible mode of action, making it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
70050-43-0 |
|---|---|
Molecular Formula |
C7H10FN3O2 |
Molecular Weight |
187.17 g/mol |
IUPAC Name |
2-amino-2-(fluoromethyl)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C7H10FN3O2/c8-3-7(9,6(12)13)1-5-2-10-4-11-5/h2,4H,1,3,9H2,(H,10,11)(H,12,13) |
InChI Key |
AJFGLTPLWPTALJ-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)CC(CF)(C(=O)O)N |
Canonical SMILES |
C1=C(NC=N1)CC(CF)(C(=O)O)N |
Synonyms |
alpha-fluoromethylhistidine alpha-fluoromethylhistidine, (DL)-isomer alpha-monofluoromethylhistidine MDL 72209 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[6,8-Dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1211015.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B1211016.png)

![2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid](/img/structure/B1211018.png)
